

Application Notes and Protocols for Quinazolinone Synthesis using N-Methylisatoic Anhydride

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Compound of Interest							
Compound Name:	N-Methylisatoic anhydride						
Cat. No.:	B1679347	Get Quote					

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. **N-Methylisatoic anhydride** is a valuable and reactive starting material for the synthesis of N-1 substituted quinazolinone derivatives. The presence of the methyl group at the N-1 position can significantly influence the pharmacological profile of the resulting compounds.

This document provides detailed protocols for the synthesis of quinazolinone derivatives utilizing **N-Methylisatoic anhydride**. The primary method described is a one-pot, three-component reaction, which is an efficient and atom-economical approach for generating molecular diversity. While specific protocols for **N-Methylisatoic anhydride** are less common in the literature compared to its unsubstituted counterpart, isatoic anhydride, the methodologies are analogous. The provided protocols are based on well-established procedures for isatoic anhydride and have been adapted for **N-Methylisatoic anhydride**.

Reaction Principle

The synthesis of quinazolinones from **N-Methylisatoic anhydride** generally proceeds through a cascade of reactions. In a typical three-component synthesis, **N-Methylisatoic anhydride**







first reacts with a primary amine. This leads to the opening of the anhydride ring to form an N-substituted-2-(methylamino)benzamide intermediate. This intermediate then condenses with an aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and dehydration to yield the final 2,3-disubstituted-1-methylquinazolin-4(3H)-one.

Data Presentation

The following table summarizes various reaction conditions reported for the synthesis of quinazolinones from isatoic anhydride, which can serve as a valuable starting point for optimizing reactions with **N-Methylisatoic anhydride**.



Catalyst	Amine/ Nitroge n Source	Aldehyd e/Carbo n Source	Solvent	Temper ature (°C)	Time (h)	Yield (%)	Referen ce
Sulfamic acid	3- Trifluoro methylani line	Various aromatic aldehyde s	Water	Room Temp.	2-4	72-84	[1]
SBA-Pr- SO3H	Urea	Various aromatic aldehyde s	Solvent- free	115	0.5-1.5	85-95	
Bi(NO3)3 ·5H2O	Ethylami ne	4- Chlorobe nzaldehy de	Solvent- free	80	1.5	90	
lodine/Ac OH	Primary amines	Various aromatic aldehyde s	CH3CN: H2O (1:1)	Reflux	1-3	75-92	[2]
None (Microwa ve)	Anthranili c acid, amines, orthoeste r	-	-	120	0.5	35	[3]
TFAA, DABCO	Tryptami ne	Triethoxy methane	DMA	100	-	-	[4]

Experimental Protocols

Protocol 1: Three-Component Synthesis of 2,3-Disubstituted-1-methylquinazolin-4(3H)-ones

This protocol describes a general procedure for the one-pot synthesis of 2,3-disubstituted-1-methylquinazolin-4(3H)-ones from **N-Methylisatoic anhydride**, a primary amine, and an



aldehyde.

Materials:

- N-Methylisatoic anhydride
- Aromatic or aliphatic primary amine
- · Aromatic or aliphatic aldehyde
- Ethanol (or other suitable solvent like acetonitrile or solvent-free)
- Catalyst (e.g., sulfamic acid, iodine, or a Lewis acid optional, for optimization)
- Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add **N-Methylisatoic anhydride** (1.0 mmol), the primary amine (1.1 mmol), and the aldehyde (1.0 mmol).
- Add the chosen solvent (e.g., 10 mL of ethanol). For a solvent-free reaction, omit the solvent.
- If a catalyst is used, add it at this stage (e.g., 10 mol% of sulfamic acid).
- Attach a condenser and heat the reaction mixture to reflux (for solvent-based reactions) or to the desired temperature (e.g., 80-120 °C for solvent-free reactions).
- Stir the reaction mixture for the required time (typically 1-6 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.



Protocol 2: Synthesis of 3-Substituted-1-methylquinazolin-4(3H)-ones

This protocol outlines the synthesis of 3-substituted-1-methylquinazolin-4(3H)-ones using **N-Methylisatoic anhydride**, a primary amine, and an orthoester as a one-carbon source.

Materials:

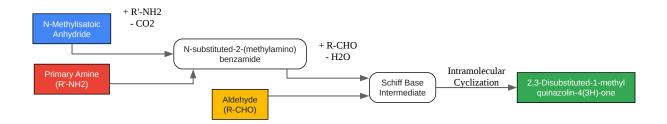
- N-Methylisatoic anhydride
- Aromatic or aliphatic primary amine
- Triethyl orthoformate (or trimethyl orthoformate)
- Acetic acid (or other suitable solvent/catalyst)
- Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

- In a round-bottom flask, dissolve **N-Methylisatoic anhydride** (1.0 mmol) and the primary amine (1.1 mmol) in acetic acid (5 mL).
- Add triethyl orthoformate (1.5 mmol) to the mixture.
- Attach a condenser and heat the reaction mixture to reflux for 2-4 hours.
- Monitor the reaction progress using TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
- The precipitated solid is collected by filtration, washed with water, and dried.
- The crude product can be further purified by recrystallization from ethanol.

Mandatory Visualization

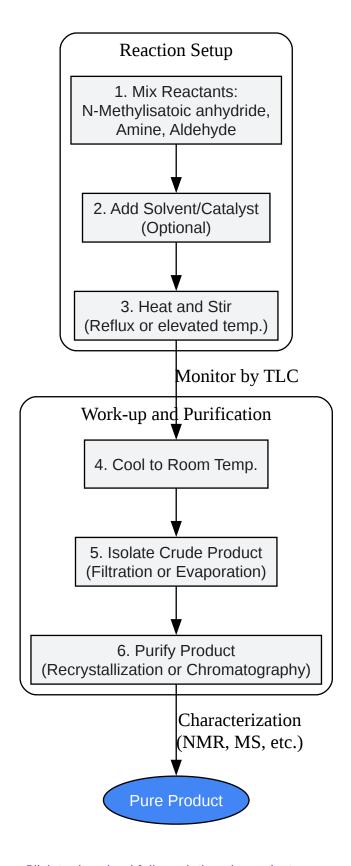




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Caption: Reaction pathway for the three-component synthesis of quinazolinones.

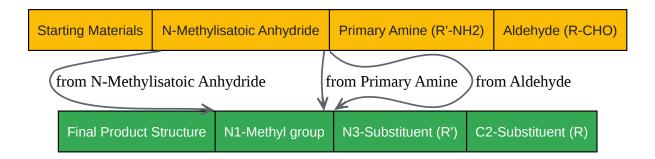




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Caption: General experimental workflow for quinazolinone synthesis.





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Caption: Origin of substituents in the final quinazolinone product.

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